Cas no 70987-78-9 ((2S)-(+)-Glycidyl tosylate)

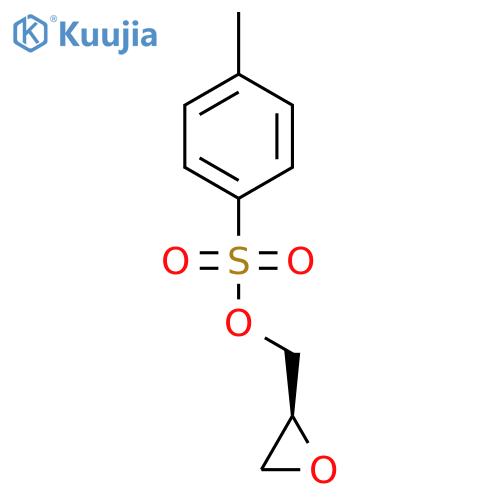

(2S)-(+)-Glycidyl tosylate structure

商品名:(2S)-(+)-Glycidyl tosylate

(2S)-(+)-Glycidyl tosylate 化学的及び物理的性質

名前と識別子

-

- (s)-(+)-oxirane-2-methanol p-toluenesulfonate

- (2s)-(+)-glycidyl tosylate

- s-glycidyl tosylate

- (2S)-(+)-Glycidyl p-toluenesulfonate

- (S)-2,3-EPOXY-1-PROPYL P-TOLUENESULFONATE

- (S)-Glycidyl toluene-4-sulphonate

- (S)-glycidyl tosylate

- (2S)-Oxiran-2-ylmethyl 4-methylbenzenesulphonate

- [(2S)-oxiran-2-yl]methyl 4-methylbenzenesulfonate

- p-Toluenesulfonic Acid (2S)-(+)-Glycidyl Ester

- (S)-(+)-glycidyl tosylate

- (+)-Glycidyl tosylate

- (S)-Glycidyltosylate

- (2S)-Glycidyl tosylate

- (S)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate

- (2S)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate

- NOQXXYIGRPAZJC-VIFPVBQESA-N

- Oxiranemethanol, 4-methylbenzenesulfonate, (S)-

- (S)-(+)-Oxirane-2-methanolp-toluenesulfonate

- (S)-glycidyl-p-toluene sulfonate

- (S)-(+)-glycidyl 4-methylbenzenesulfonate

- GLYCIDYL TOSYLATE, (+)-

- BRN 3592143

- UNII-5R5A4KBQ99

- oxiranemethanol, 4-methylbenzene-sulfonate, (S)-

- NCI60_012248

- [(2S)-oxiran-2-yl]methyl 4-methylbenzene-1-sulfonate

- AC-1867

- (2S)-OXIRANEMETHANOL 4-METHYLBENZENESULFONATE

- (S)-(oxiranylmethyl) 4-methylbenzenesulfonate

- 70987-78-9

- (2s)-oxiran-2-ylmethyl 4-methyl-1-benzenesulfonate

- EC 417-210-7

- 2-Oxiranylmethyl 4-methylbenzenesulfonate #

- AM81469

- (2S)-oxiran-2-ylmethyl 4-methyl-1-benzene sulfonate

- CHEMBL1986003

- (S)-glycidyl p-toluenesulfonate

- DTXSID601029330

- J-502271

- T1612

- 5-17-03-00047 (Beilstein Handbook Reference)

- 2-Oxiranemethanol, 2-(4-methylbenzenesulfonate), (2S)-

- NSC-636971

- MFCD00064489

- (2S)-(+)-Glycidyltosylate

- 5R5A4KBQ99

- AKOS015889808

- NSC636971

- (S)-Oxirane-2-Methanol P-Toluenesulfonate

- (S)-Glycidyl toluene-4-sulfonate

- CS-W014197

- toluene-4-sulfonic acid (S)-1-oxiranylmethyl ester

- (S)-(+)-Glycidyl p-toluenesulfonate

- SCHEMBL450879

- (2S)-(+)-1-tosyloxy-2,3-epoxypropane

- S)-Glycidyl tosylate

- Glycidyl tosylate, (S)-

- CCRIS 6400

- (S)-oxiran-2-ylmethyl 4-

- (2S)-(+)-Glycidyl tosylate, 98%

- STR04551

- (S)-(2,3-EPOXYPROPAN-1-YL) 4-METHYLBENZENESULFONATE

- DB-005566

- (2S)-(+)-Glycidyl tosylate

-

- MDL: MFCD00064489

- インチ: 1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m0/s1

- InChIKey: NOQXXYIGRPAZJC-VIFPVBQESA-N

- ほほえんだ: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)OC([H])([H])[C@]1([H])C([H])([H])O1

- BRN: 3592143

計算された属性

- せいみつぶんしりょう: 228.04600

- どういたいしつりょう: 228.04563

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.3

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 色と性状: 。

- 密度みつど: 1.3749 (rough estimate)

- ゆうかいてん: 47.0 to 50.0 deg-C

- ふってん: 340.07°C (rough estimate)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: 1.5400 (estimate)

- すいようせい: ぶんかい

- PSA: 64.28000

- LogP: 2.17990

- ひせんこうど: 17 º (c=2.5, CHCl3)

- ようかいせい: 。

(2S)-(+)-Glycidyl tosylate セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H317,H318,H341,H350,H411

- 警告文: P201,P273,P280,P305+P351+P338,P308+P313

- 危険物輸送番号:UN 3077

- WGKドイツ:3

- 危険カテゴリコード: 45-41-43-51/53-68

- セキュリティの説明: S45-S53-S61

- 福カードFコード:3-10-21

- RTECS番号:RR0510050

-

危険物標識:

- 包装グループ:III

- リスク用語:R41; R43; R45; R51/53

- セキュリティ用語:S45;S53;S61

- 危険レベル:9

- ちょぞうじょうけん:2-8°C

(2S)-(+)-Glycidyl tosylate 税関データ

- 税関コード:29109000

- 税関データ:

中国税関コード:

2910900090概要:

ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を含む三段エポキシド、エポキシアルコール(フェノール、エーテル)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290900090。三員環を有するエポキシ、エポキシアルコール、エポキシフェノール及びエポキシエーテル、並びにそれらのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

(2S)-(+)-Glycidyl tosylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1040542-100g |

(2S)-(+)-GlycidylTosylate |

70987-78-9 | 98% | 100g |

¥687.00 | 2024-05-02 | |

| abcr | AB142619-1 g |

p-Toluenesulfonic acid (2S)-(+)-glycidyl ester, 98%; . |

70987-78-9 | 98% | 1 g |

€65.10 | 2023-07-20 | |

| abcr | AB142619-100 g |

p-Toluenesulfonic acid (2S)-(+)-glycidyl ester, 98%; . |

70987-78-9 | 98% | 100 g |

€419.80 | 2023-07-20 | |

| eNovation Chemicals LLC | Y1044281-100g |

(2S)-(+)-Glycidyl tosylate |

70987-78-9 | 98% | 100g |

$255 | 2023-05-17 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H56000-25g |

(2S)-(+)-Glycidyl p-toluenesulfonate, 99% |

70987-78-9 | 99% | 25g |

¥6807.00 | 2023-02-25 | |

| Apollo Scientific | OR0739-25g |

(2S)-Oxiran-2-ylmethyl 4-methylbenzenesulphonate |

70987-78-9 | 98+% | 25g |

£42.00 | 2025-02-19 | |

| Ambeed | A226221-1g |

(s)-(+)-oxirane-2-methanol p-toluenesulfonate |

70987-78-9 | 98% | 1g |

$9.0 | 2025-02-21 | |

| TRC | G616001-50g |

(2S)-(+)-Glycidyl Tosylate |

70987-78-9 | 50g |

$649.00 | 2023-05-18 | ||

| Apollo Scientific | OR0739-5g |

(2S)-Oxiran-2-ylmethyl 4-methylbenzenesulphonate |

70987-78-9 | 98% | 5g |

£80.00 | 2023-09-02 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1612-25G |

(2S)-(+)-Glycidyl p-Toluenesulfonate |

70987-78-9 | >98.0%(GC) | 25g |

¥530.00 | 2024-04-16 |

(2S)-(+)-Glycidyl tosylate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:70987-78-9)(2S)-(+)-GlycidylTosylate

注文番号:LE17724

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:16

価格 ($):discuss personally

(2S)-(+)-Glycidyl tosylate 関連文献

-

Carmen Nájera,Francisco Foubelo,José M. Sansano,Miguel Yus Org. Biomol. Chem. 2020 18 1279

-

Amira Brackovic,Joanne E. Harvey Chem. Commun. 2015 51 4750

-

Christopher B. Smith,Mark A. Buntine,Stephen F. Lincoln,Kevin P. Wainwright Dalton Trans. 2003 3028

-

Stephanie J. Mattingly,Melinda Wuest,Eugene J. Fine,Ralf Schirrmacher,Frank Wuest RSC Med. Chem. 2020 11 297

70987-78-9 ((2S)-(+)-Glycidyl tosylate) 関連製品

- 73073-07-1((R,S)-1-Tosyl Glycerol)

- 113826-06-5((2R)-(-)-Glycidyl Tosylate)

- 17178-10-8(2-Methoxyethyl 4-methylbenzenesulfonate)

- 6746-81-2(Glycidyl 4-Toluenesulfonate)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:70987-78-9) (2S)-(+)-甲苯磺酸环氧丙酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:70987-78-9)(2S)-(+)-Glycidyl tosylate

清らかである:99%

はかる:500g

価格 ($):419.0